molecular formula C7H4ClF3 B14035539 1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene

1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene

Katalognummer: B14035539
Molekulargewicht: 180.55 g/mol
InChI-Schlüssel: JBXOJYGOGXFPOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms

Vorbereitungsmethoden

The synthesis of 1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the direct fluorination of 1-chloro-4-methylbenzene using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions.

Industrial production methods may involve multi-step processes, including the preparation of intermediate compounds followed by selective halogenation. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield partially or fully hydrogenated products.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Wissenschaftliche Forschungsanwendungen

1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds with anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It is used in the production of specialty chemicals, including polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and development .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2,5-difluoro-4-(fluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:

The unique combination of chlorine and fluorine atoms in this compound imparts distinct properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C7H4ClF3

Molekulargewicht

180.55 g/mol

IUPAC-Name

1-chloro-2,5-difluoro-4-(fluoromethyl)benzene

InChI

InChI=1S/C7H4ClF3/c8-5-2-6(10)4(3-9)1-7(5)11/h1-2H,3H2

InChI-Schlüssel

JBXOJYGOGXFPOS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)Cl)F)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.